(2R,5R)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate hydrochloride
CAS No.: 194032-43-4
Cat. No.: VC0061147
Molecular Formula: C11H22N2O2
Molecular Weight: 214.30458
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 194032-43-4 |
|---|---|
| Molecular Formula | C11H22N2O2 |
| Molecular Weight | 214.30458 |
| IUPAC Name | tert-butyl (2R,5R)-2,5-dimethylpiperazine-1-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C11H22N2O2.ClH/c1-8-7-13(9(2)6-12-8)10(14)15-11(3,4)5;/h8-9,12H,6-7H2,1-5H3;1H/t8-,9-;/m1./s1 |
| SMILES | CC1CNC(CN1C(=O)OC(C)(C)C)C.Cl |
Introduction
Chemical Identity and Structure
Nomenclature and Identification
(2R,5R)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate hydrochloride belongs to the class of piperazine derivatives that incorporate a tert-butyloxycarbonyl (Boc) protecting group. This compound has been registered under multiple identifiers in chemical databases, reflecting some inconsistencies in documentation. The primary identification parameters are summarized in Table 1.
Table 1: Chemical Identification Parameters
The compound is also known by several synonyms, including rel-tert-butyl (2R,5R)-2,5-dimethylpiperazine-1-carboxylate hydrochloride and rel-1,1-Dimethylethyl (2R,5R)-2,5-dimethyl-1-piperazinecarboxylate . The "rel" prefix indicates relative stereochemistry, while the (2R,5R) designation specifies the absolute configuration at the 2 and 5 positions of the piperazine ring .
Physical and Chemical Properties
The physical and chemical properties of (2R,5R)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate hydrochloride are crucial for its handling, storage, and application in synthetic procedures. Table 2 summarizes the key physical and chemical properties derived from the available literature.
Table 2: Physical and Chemical Properties
The compound exhibits a relatively high boiling point of approximately 280°C at standard pressure, indicating significant intermolecular forces . Its flash point of 123°C suggests that standard laboratory safety precautions are sufficient for routine handling .
Structural Characteristics and Stereochemistry
Molecular Structure and Bonding
(2R,5R)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate hydrochloride features a piperazine ring core with specific stereochemistry. The compound contains two stereogenic centers at positions 2 and 5 of the piperazine ring, both with the R configuration . This cis arrangement of the methyl groups is critical for the compound's applications in asymmetric synthesis.
The structure incorporates a tert-butyloxycarbonyl (Boc) protecting group attached to one of the nitrogen atoms in the piperazine ring, while the other nitrogen remains as a secondary amine. In the hydrochloride salt form, this secondary amine is protonated, forming an ionic bond with the chloride counterion .
Isomerism and Stereochemical Significance
The stereochemistry of (2R,5R)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate hydrochloride is of particular importance in its applications. The (2R,5R) configuration represents a specific stereoisomer with both methyl groups on the same face of the piperazine ring (cis orientation) . This stereochemical arrangement differs from the trans isomer, (2R,5S)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate hydrochloride, which has different chemical properties and applications .
The stereospecific nature of this compound makes it valuable in the synthesis of chiral pharmaceutical intermediates where stereochemical control is essential for biological activity.
Applications and Research Significance
Role in Organic Synthesis
(2R,5R)-tert-Butyl 2,5-dimethylpiperazine-1-carboxylate hydrochloride has emerged as an important building block in organic synthesis, particularly for the construction of complex molecules with specific stereochemical requirements. The compound serves several key functions in synthetic chemistry:
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It provides a stereochemically defined scaffold that can be further functionalized at the secondary amine position.
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The Boc protecting group allows for selective reactions and can be removed under mild acidic conditions when needed.
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The cis-dimethyl substitution pattern creates a specific spatial arrangement that can influence the stereochemical outcome of subsequent reactions .
These properties make the compound particularly valuable in multi-step synthesis pathways leading to complex target molecules.
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